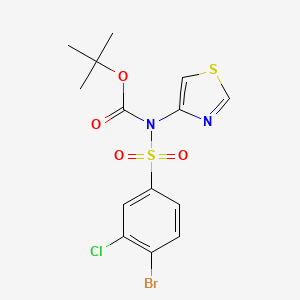![molecular formula C15H12O B12075335 (4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound that consists of an ethynyl group attached to a biphenyl structure, with a methanol group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 4-bromo-1,1’-biphenyl with ethynylmagnesium bromide, followed by a Grignard reaction to introduce the methanol group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce ethyl-substituted biphenyl derivatives.
科学研究应用
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
相似化合物的比较
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the methanol group.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Biphenylmethanol: Lacks the ethynyl group but has a similar biphenyl structure with a methanol group.
Uniqueness
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both the ethynyl and methanol groups, which provide distinct reactivity and interaction capabilities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C15H12O |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
[4-(4-ethynylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h1,3-10,16H,11H2 |
InChI 键 |
SBHSZRALQUDITM-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


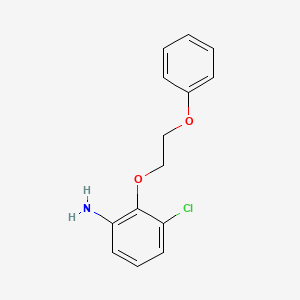
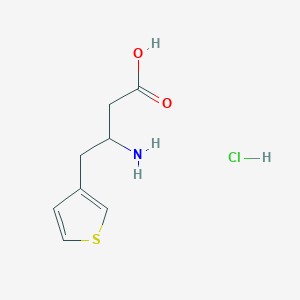

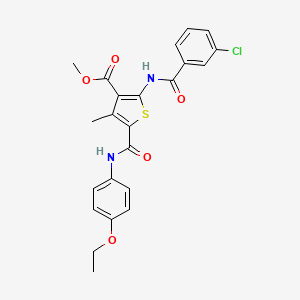
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




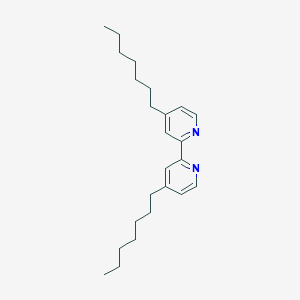
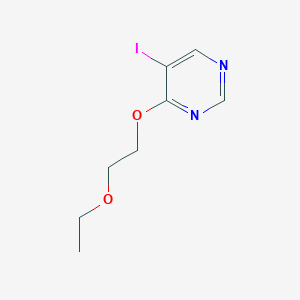

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
